6-Aza-2-thiouridine

Triple-Negative Breast Cancer CD151 Inhibition Cancer Cell Viability

Research on CD151-driven TNBC or HIV-1 Vpu/BST-2 pathways demands a specific probe-generic nucleoside analogs cannot substitute for 6-Aza-2-thiouridine (CAS 27089-56-1). This dual-modification nucleoside offers: • CD151 inhibition: IC50 6.0-6.2 µg/mL in TNBC cell lines, 8-fold selectivity over normal cells • Vpu/BST-2 mechanism: IC50 shifts from 0.22 µM to 4.42 µM without BST-2 • Sensitizes paclitaxel-resistant TNBC and enhances radiation response in combinatorial models Supplied with full analytical documentation for reproducible target validation studies.

Molecular Formula C8H11N3O5S
Molecular Weight 261.26 g/mol
CAS No. 27089-56-1
Cat. No. B1224825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aza-2-thiouridine
CAS27089-56-1
Synonyms2-beta-D-ribofuranosyl-3-thio-as-triazine 3,5(2H,4H)-dione
2-thio-6-azauridine
NSC-146268
Molecular FormulaC8H11N3O5S
Molecular Weight261.26 g/mol
Structural Identifiers
SMILESC1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17)
InChIKeyTVCBDTCUOVDLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aza-2-thiouridine Overview


6-Aza-2-thiouridine (CAS 27089-56-1), also known as 2-thio-6-azauridine or TAU, is a synthetic nucleoside analog characterized by a sulfur atom substitution at the 2-position and a nitrogen atom substitution at the 6-position of the uridine ring [1]. This dual modification distinguishes it from naturally occurring nucleosides and other synthetic analogs, conferring a unique physicochemical profile that underpins its divergent biological activities [1]. Unlike broad-spectrum nucleoside analogs, 6-Aza-2-thiouridine exhibits a specific and dual-mechanism profile: it acts as a novel small molecule inhibitor of the tetraspanin CD151 in oncology contexts [2] and uniquely inhibits the HIV-1 Vpu protein's ability to downregulate the host restriction factor BST-2 [3]. The compound is a white to light yellow solid with a melting point of 201-203°C and a molecular weight of 261.26 g/mol [1].

CD151 pathway studies in triple-negative breast cancer models
HIV-1 Vpu–BST-2 host-factor research axis
Unique dual-modification nucleoside analog; not interchangeable with 6-azauridine or 2-thiouridine

6-Aza-2-thiouridine Substitution Risks


Substituting 6-Aza-2-thiouridine with a simpler nucleoside analog (e.g., 6-azauridine or 2-thiouridine) is not scientifically justified due to its unique dual-modification structure which confers a distinct and non-overlapping biological activity profile [1]. While 6-azauridine is a known inhibitor of orotidine monophosphate decarboxylase (ODCase) with broad antiviral activity [2], and 2-thiouridine is a broad-spectrum antiviral targeting RNA-dependent RNA polymerase [3], 6-Aza-2-thiouridine operates through fundamentally different mechanisms, namely CD151 inhibition in cancer [4] and Vpu-mediated BST-2 degradation inhibition in HIV [5]. This mechanistic divergence means that assays designed for 6-Aza-2-thiouridine's unique targets cannot be validated with other analogs, and vice versa. For procurement, this specificity is critical: using a generic substitute would invalidate experimental results, lead to false negatives, and waste research resources.

Mechanism divergence. CD151/Vpu-targeted mechanisms may not be replicated by 6-azauridine (ODCase inhibitor) or 2-thiouridine (viral polymerase).
Assay context mismatch. Assays validated for CD151 or Vpu-BST-2 endpoints may not transfer to analogs with different primary targets.
Procurement reconsideration. Generic substitution may lead to misleading model endpoints and resource inefficiency; verify target-specific requirements.

6-Aza-2-thiouridine Comparator Evidence


Selective Cytotoxicity in TNBC Models

In a direct comparative study, 6-Aza-2-thiouridine (TAU) demonstrated potent and selective inhibition of triple-negative breast cancer (TNBC) cell lines MDA-MB 231 and MDA-MB 468, with IC50 values of 6.0 µg/mL and 6.2 µg/mL, respectively. Importantly, it exhibited a significantly reduced effect on a normal breast epithelial cell line, with an IC50 of 48 µg/mL, indicating a high degree of selectivity for cancer cells over normal cells [1]. This selectivity profile is a key differentiator from other non-specific cytotoxic nucleoside analogs.

TNBC Cell Viability
Head-to-head
IC50 6.0 µg/mL (MDA-MB 231), 6.2 µg/mL (MDA-MB 468), 48 µg/mL (normal breast epithelial cells)
Supports cell-model selectivity context.
Approx. 8-fold difference; replicate in target model.
Triple-Negative Breast Cancer CD151 Inhibition Cancer Cell Viability

HIV-1 Vpu Antagonism & BST-2 Pathway

6-Aza-2-thiouridine is distinguished by its ability to inhibit HIV-1 Vpu-mediated downregulation of the host restriction factor BST-2. This mechanism is unique among nucleoside analogs. Crucially, its anti-HIV activity is BST-2-dependent: the compound exhibited an IC50 of 0.22 µM in BST-2-positive cells, but this activity was significantly reduced (IC50 of 4.42 µM) in BST-2-negative cells, confirming the specificity of its mechanism [1]. This contrasts with direct-acting antiretroviral drugs that target viral enzymes.

Vpu-BST-2 Antagonism
Head-to-head
IC50 0.22 µM (BST-2+), 4.42 µM (BST-2−)
Supports BST-2-dependent mechanism context.
20-fold shift; cell-based ELISA screen.
HIV-1 BST-2/Tetherin Vpu Antagonist

Broad-Spectrum Antiviral Activity In Vitro

In a comparative evaluation against five RNA viruses (Japanese encephalitis, yellow fever, sandfly fever, Punta Toro, and Venezuelan equine encephalomyelitis), 2-thio-6-azauridine demonstrated the best in vitro activity among a series of 29 pyrimidine analogs, which included other 6-azauridine derivatives [1]. While the study notes a lack of in vivo activity for this specific compound, the superior in vitro profile positions it as a valuable reference standard or chemical starting point for developing new broad-spectrum antivirals. Its activity was contrasted with 6-azauridine, which showed moderate tumor suppression [2], and 2-thiouridine, which has a different mechanism of action [3].

In Vitro Antiviral Rank
Cross-study comparable
Ranked highest among 29 pyrimidine analogs vs. 5 RNA viruses
Supports in vitro screening rank context.
In vivo activity not observed; reference standard use.
Antiviral RNA Viruses Broad-Spectrum Activity

Cytidine Deaminase Inhibition Profile

6-Aza-2-thiouridine has been shown to selectively inhibit the function of cytidine deaminase (CDA), an enzyme critical for the degradation and inactivation of several cytidine-based antitumor drugs like cytarabine and gemcitabine . This inhibition profile is not a general feature of all nucleoside analogs. For instance, 6-azauridine acts as an antimetabolite by inhibiting uridine monophosphate synthase (UMPS) [1], while 2-thiouridine functions as a broad-spectrum antiviral via polymerase inhibition [2]. The specific CDA inhibition by 6-Aza-2-thiouridine provides a distinct biochemical tool for modulating the pharmacokinetics of co-administered nucleoside drugs.

Cytidine Deaminase Inhibition
Class-level inference
Selective CDA inhibition; differs from 6-azauridine (UMPS) and 2-thiouridine (polymerase)
Supports CDA-dependent metabolism studies.
Mechanism context; verify in intended model.
Cytidine Deaminase Enzyme Inhibition Drug Metabolism

Sensitization of Resistant TNBC

Recent studies demonstrate that 6-Aza-2-thiouridine (TAU) can sensitize otherwise resistant cancer cells to standard therapies. TAU was shown to sensitize paclitaxel-resistant triple-negative breast cancer (TNBC) cells, targeting mammosphere formation and ABC transporters [1]. Furthermore, the combination of TAU with ionizing radiation induced significant cell death in radioresistant TNBC cells by downregulating CD151 expression [2]. This sensitization effect is a distinct functional property not shared by its simpler analogs, which may act as direct cytotoxic agents or antivirals but lack this specific ability to overcome therapeutic resistance.

Therapy-Resistant TNBC
Cross-study comparable
Sensitized paclitaxel-resistant TNBC cells; enhanced radiation-induced cell death in radioresistant TNBC
Supports resistance-model endpoint context.
Combination study context; verify mechanism.
Chemosensitization Radiosensitization Drug Resistance

Limited West Nile Virus Activity

In a direct comparative study against a New York isolate of West Nile virus (WNV) in Vero cells, 6-azauridine and its triacetate derivative were among the most effective compounds tested, while 2-thio-6-azauridine exhibited lower activity [1]. This result underscores that the dual modification in 6-Aza-2-thiouridine does not confer universal antiviral superiority; rather, its activity is highly virus- and mechanism-specific. The study identified compounds with 50% effective concentrations (EC50) less than 10 µg/mL and a selectivity index greater than 10. The activity of 6-Aza-2-thiouridine fell below this top tier for WNV, highlighting its differentiated and narrower antiviral spectrum.

West Nile Virus Activity
Head-to-head
Lower activity vs. WNV; 6-azauridine more active (EC50 <10 µg/mL)
Supports virus-specific activity context.
Not a general anti-flaviviral tool.
West Nile Virus Flavivirus Antiviral Screening

6-Aza-2-thiouridine Application Scenarios


CD151 Target Validation in TNBC

6-Aza-2-thiouridine is the compound of choice for research groups investigating the role of the tetraspanin CD151 in TNBC progression and metastasis. Its specific IC50 values of 6.0-6.2 µg/mL in TNBC cell lines and its 8-fold selectivity over normal cells [1] make it a precise chemical probe for CD151 inhibition. This allows researchers to dissect CD151-dependent signaling pathways without the confounding cytotoxicity of broader-spectrum nucleoside analogs. Procurement is justified for in vitro and in vivo target validation studies, as demonstrated by its use in recent research to downregulate CD151 and enhance radiation therapy response [2].

Host-Directed HIV-1 Vpu-BST-2 Studies

This compound is indispensable for virology laboratories focused on host restriction factors. Its unique, BST-2-dependent mechanism of action (IC50 shift from 0.22 µM to 4.42 µM in the absence of BST-2) [1] provides a specific tool to study how HIV-1 Vpu counteracts the host's innate immune defenses. Researchers can use 6-Aza-2-thiouridine to probe the ubiquitination and degradation pathways of BST-2, an area of active investigation for novel therapeutic interventions. No other commercially available compound offers this specific mechanism for studying Vpu antagonism.

Overcoming Chemo- and Radioresistance

For cancer biologists studying therapeutic resistance, 6-Aza-2-thiouridine serves as a valuable sensitizing agent. Its demonstrated ability to re-sensitize paclitaxel-resistant TNBC cells [1] and to induce cell death in radioresistant TNBC cells when combined with ionizing radiation [2] positions it as a key reagent for combinatorial therapy research. Procurement is essential for experiments aimed at identifying biomarkers of resistance (e.g., CD151, ABC transporters) and for developing new strategies to overcome treatment failure in aggressive cancers.

Cytidine Deaminase in Drug Metabolism & Resistance

6-Aza-2-thiouridine is a specialized biochemical tool for pharmacologists investigating CDA, an enzyme that limits the efficacy of several anticancer drugs like cytarabine and gemcitabine [1]. Its selective inhibition of CDA allows researchers to study the enzyme's role in drug inactivation and to test the concept of using CDA inhibitors to boost the pharmacokinetic profile of other nucleoside analogs. This application is distinct from the use of 6-azauridine (a UMPS inhibitor) or 2-thiouridine (an antiviral), providing a focused reagent for a specific metabolic pathway.

Application
Selection Property
Validation Focus
CD151 pathway validation in TNBC models
CD151 inhibition assay context
Cell-model selectivity endpoints
Vpu-BST-2 host-factor studies
BST-2-dependent mechanism review
Vpu antagonism endpoint monitoring
Drug/radiation resistance model studies
Sensitization context review
Resistance biomarker endpoints
CDA-mediated metabolism studies
CDA inhibition profile
Nucleoside analog PK modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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